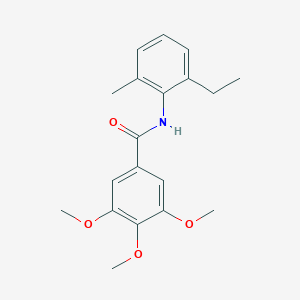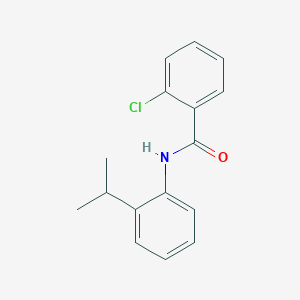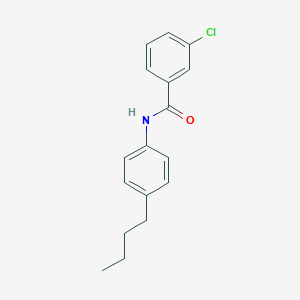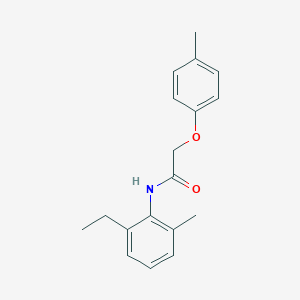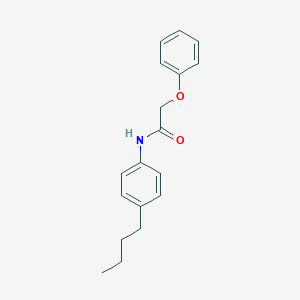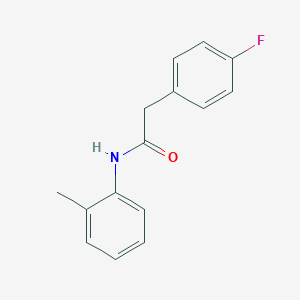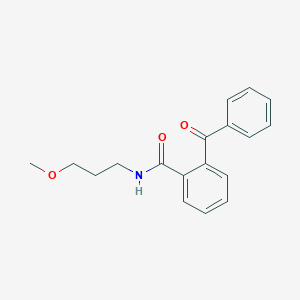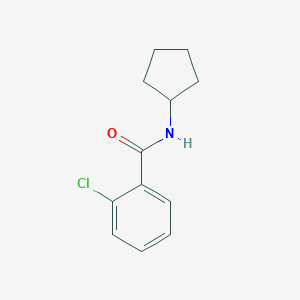
2-chloro-N-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopentylbenzamide, also known as CCNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is used as a selective antagonist of the dopamine D2 receptor.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclopentylbenzamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. 2-chloro-N-cyclopentylbenzamide acts as a competitive antagonist of the receptor, preventing dopamine from binding and activating the receptor. This results in a decrease in dopamine release and a reduction in the downstream signaling pathways that are involved in the regulation of reward, motivation, and motor control.
Biochemical and physiological effects:
2-chloro-N-cyclopentylbenzamide has been shown to have significant effects on dopamine neurotransmission in the brain. It has been found to reduce dopamine release in the striatum, which is associated with a reduction in reward-seeking behavior and motor activity. 2-chloro-N-cyclopentylbenzamide has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and amphetamine, suggesting its potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-cyclopentylbenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 2-chloro-N-cyclopentylbenzamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain a stable concentration in experiments. Additionally, 2-chloro-N-cyclopentylbenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-cyclopentylbenzamide. One area of interest is the development of more stable and bioavailable analogs of 2-chloro-N-cyclopentylbenzamide that can be used in vivo. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-cyclopentylbenzamide in other diseases such as depression and anxiety disorders. Finally, the role of 2-chloro-N-cyclopentylbenzamide in the regulation of other neurotransmitter systems such as serotonin and norepinephrine is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclopentylbenzamide involves the reaction between 2-chlorobenzoyl chloride and cyclopentylamine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. The yield of 2-chloro-N-cyclopentylbenzamide is typically around 70-80%.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Parkinson's disease, and drug addiction. It has been found to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. 2-chloro-N-cyclopentylbenzamide has been shown to reduce dopamine release in the striatum, which is a key brain region involved in the reward system and motor control.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
2-chloro-N-cyclopentylbenzamide |
InChI |
InChI=1S/C12H14ClNO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |
Clave InChI |
CPNGSHJWSSUBEM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
C1CCC(C1)NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)

